![molecular formula C16H17ClN2O5S2 B4422487 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)
4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is a compound of interest due to its unique chemical structure and potential for various chemical reactions and properties. Its analysis involves a multifaceted approach, encompassing synthesis, molecular structure, and property evaluation.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those with morpholinylsulfonyl phenyl groups, typically involves multi-step chemical processes. These processes might include the interaction of specific sulfonamide precursors with chlorosulfonic acid or other reagents to introduce the chloro and morpholinylsulfonyl phenyl functionalities (Rublova et al., 2017).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) are commonly used to elucidate the molecular structure of benzenesulfonamide derivatives. These methods provide detailed insights into the compound's conformation, bond lengths, angles, and overall geometry, which are critical for understanding its chemical reactivity and interactions (Ceylan et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in various chemical reactions, showcasing a wide range of chemical properties. For instance, their interaction with nucleophiles, electrophiles, and other reagents can lead to the formation of new bonds, introduction of substituents, or functional group transformations. These reactions are influenced by the compound’s electronic structure, as revealed by NBO (Natural Bond Orbital) and MEP (Molecular Electrostatic Potential) analyses (Ümit Ceylan et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are determined through experimental techniques like crystallography and spectroscopy. These properties are essential for predicting the compound's behavior in different environments and applications (Suchetan et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's potential uses. Investigations into its electron distribution, reactive sites, and interaction mechanisms with biomolecules or catalysts offer insights into its chemical behavior and potential applications in various fields (Nocentini et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
This compound acts as an inhibitor of CA IX . By binding to the active site of CA IX, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, leading to a decrease in tumor cell survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor microenvironment , particularly the regulation of pH . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces a significant amount of protons and leads to a decrease in intracellular pH . CA IX helps to regulate this pH by removing the excess protons. When this compound inhibits CA IX, the protons cannot be removed as efficiently, leading to an acidic environment that is unfavorable for tumor growth .
Result of Action
The inhibition of CA IX by this compound leads to a disruption in pH regulation in tumor cells . This results in an acidic intracellular environment that is unfavorable for tumor cell survival and proliferation . Therefore, the compound has potential antiproliferative effects against tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is primarily active in more acidic environments . Additionally, factors such as the presence of other proteins or compounds can influence the compound’s stability and interaction with its target .
Eigenschaften
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S2/c17-13-4-6-15(7-5-13)25(20,21)18-14-2-1-3-16(12-14)26(22,23)19-8-10-24-11-9-19/h1-7,12,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSYAQXZJFBJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



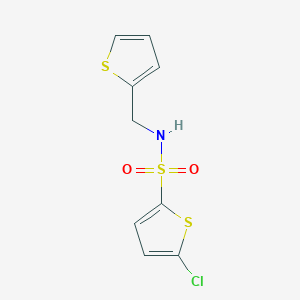
![2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4422421.png)
![methyl 2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4422429.png)

![N-(2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422435.png)
![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4422441.png)
![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![ethyl (2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4422460.png)
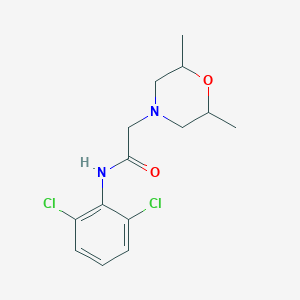
![N-[3-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422473.png)
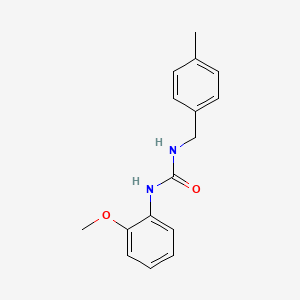
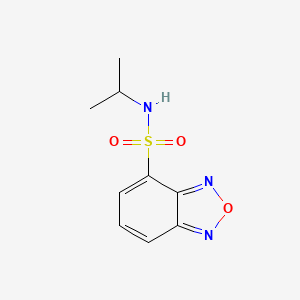
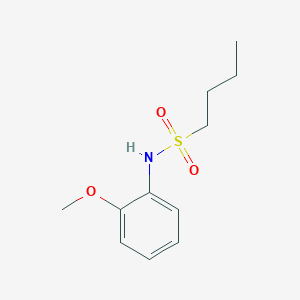
![2-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422501.png)